molecular formula C10H10O2 B2414309 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde CAS No. 21503-04-8

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde

Cat. No.: B2414309
CAS No.: 21503-04-8
M. Wt: 162.188
InChI Key: RUHDMIRVAFTNRL-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde, also known as 4-chromanecarbaldehyde, is an organic compound with the molecular formula C10H10O2. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. This multicomponent reaction (MCR) is favored for its high efficiency, atom economy, and green reaction conditions . Another method involves the reaction of β-phenoxypropionic acid with phosphorus pentoxide in phosphoric acid, followed by extraction and distillation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products

    Oxidation: 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

    Reduction: 3,4-dihydro-2H-1-benzopyran-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive, allowing the compound to participate in numerous reactions that can modify its structure and function. These reactions can target specific molecular pathways, leading to the formation of biologically active compounds .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHDMIRVAFTNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21503-04-8
Record name 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
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